

# An In-depth Technical Guide to the Physical Properties of alpha-d-Threofuranose

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## Compound of Interest

Compound Name: *alpha-d-Threofuranose*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **alpha-d-Threofuranose**, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this and related carbohydrate structures.

## Introduction to alpha-d-Threofuranose

**alpha-d-Threofuranose** is a four-carbon monosaccharide, an aldotetrose, that exists in a five-membered furanose ring structure. It is the D-isomer of threose in its alpha anomeric form. While not as central to metabolic pathways as some other sugars, threose and its derivatives are of significant interest in synthetic biology and pharmaceutical research. Notably, the enantiomer, L-threose, is the backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer with potential applications in diagnostics and therapeutics. Understanding the physical properties of **alpha-d-Threofuranose** is crucial for its handling, formulation, and application in various experimental and developmental contexts.

## Physical Properties

The physical state of D-threose is often described as a syrup or is commercially available as an aqueous solution, which can make the determination of a precise melting point challenging.

## Melting Point

A definitive, experimentally determined melting point specifically for the **alpha-d-Threofuranose** anomer is not readily available in the reviewed literature. D-threose is often supplied as a syrup or an aqueous solution, and some safety data sheets list its physical state as liquid, with the melting point not applicable[1][2][3].

One source lists a melting point of 130°C for D-(-)-threose; however, the specific anomeric and ring form (furanose vs. pyranose) is not specified. It is important to note that the melting point of carbohydrates can be influenced by their isomeric and anomeric purity, as well as their crystalline form. For comparison, the triacetate derivative of D-threose has a reported melting point of 117-118°C[4].

Table 1: Reported Melting Points Related to D-Threose

Compound	Reported Melting Point (°C)	Notes
D-(-)-Threose	130	Anomeric and ring form not specified.
D-Threose	Not Applicable	Often supplied as a liquid or syrup[1][2][3].
D-Threose Triacetate	117-118	A derivative of D-threose[4].

## Solubility

The solubility of a compound is a critical parameter for its use in chemical reactions and biological assays. D-Threose, due to its multiple hydroxyl groups, is a highly polar molecule. Its solubility follows the "like dissolves like" principle. As the enantiomer of L-threose, **alpha-d-Threofuranose** is expected to exhibit identical solubility properties.

Table 2: Qualitative Solubility of D-Threose

Solvent	Type	Solubility Description
Water	Polar Protic	Very Soluble[4][5]
Methanol	Polar Protic	Slightly Soluble / Sparingly Soluble[4][6]
Ethanol	Polar Protic	Slightly Soluble / Sparingly Soluble[4]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Sparingly Soluble
Dichloromethane (DCM)	Non-polar	Poorly Soluble
Hexanes	Non-polar	Poorly Soluble
Ether	Non-polar	Practically Insoluble[4]

While precise quantitative solubility data for **alpha-d-Threofuranose** is not widely published, the qualitative descriptions provide a strong indication of its behavior in various solvent systems.

## Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of melting point and solubility, which can be adapted for **alpha-d-Threofuranose**.

### Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.

- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A sharp melting range (0.5-1°C) is indicative of a pure compound.

## Solubility Determination

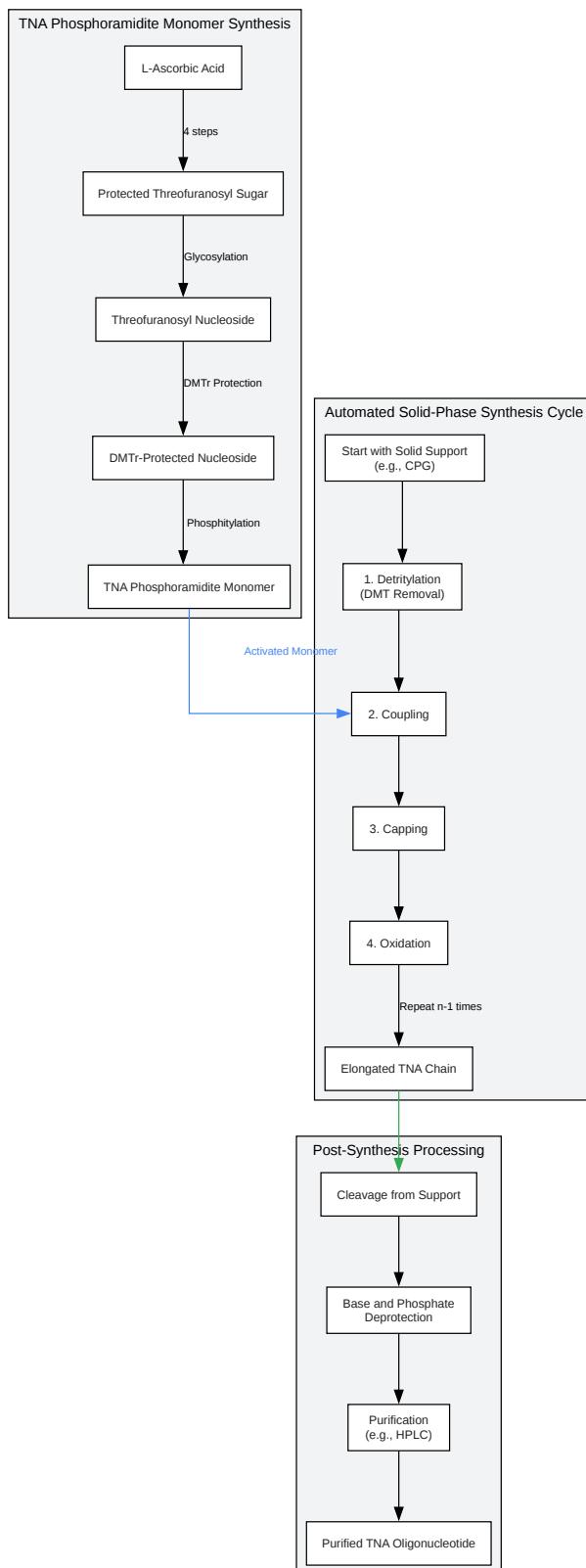
A general protocol to determine the solubility of a compound in a given solvent involves preparing a saturated solution and then quantifying the solute concentration.

Protocol:

- Preparation of Saturated Solution: An excess amount of the solute (**alpha-d-Threofuranose**) is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
- Separation: The undissolved solute is separated from the solution by filtration or centrifugation.
- Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solute is measured.
- Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

## Application Highlight: Synthesis of Threose Nucleic Acid (TNA)

A significant application of threofuranose derivatives is in the synthesis of Threose Nucleic Acid (TNA), an artificial genetic polymer. The following diagram illustrates the workflow for the solid-phase synthesis of TNA oligonucleotides.



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Caption: Workflow for the solid-phase synthesis of TNA oligonucleotides.

## Conclusion

This technical guide has summarized the available data on the physical properties of **alpha-d-Threofuranose**. While a precise experimental melting point for this specific anomer remains to be definitively published, its solubility profile is characteristic of a small, polar carbohydrate. The provided experimental protocols offer a basis for the in-house determination of these properties. The visualization of the TNA synthesis workflow highlights a key area of application for threofuranose derivatives, underscoring the importance of understanding their fundamental chemical and physical characteristics for advanced research and development.

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